molecular formula C8H7Br2FO B8562642 5-Bromo-2-fluoro-4-methoxybenzyl bromide

5-Bromo-2-fluoro-4-methoxybenzyl bromide

Cat. No.: B8562642
M. Wt: 297.95 g/mol
InChI Key: UTGXJADXRKNETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-fluoro-4-methoxybenzyl bromide is a useful research compound. Its molecular formula is C8H7Br2FO and its molecular weight is 297.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7Br2FO

Molecular Weight

297.95 g/mol

IUPAC Name

1-bromo-5-(bromomethyl)-4-fluoro-2-methoxybenzene

InChI

InChI=1S/C8H7Br2FO/c1-12-8-3-7(11)5(4-9)2-6(8)10/h2-3H,4H2,1H3

InChI Key

UTGXJADXRKNETF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)CBr)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

PBr3 (4.7 g, 17.4 mmol) was added drop-wise to a solution of (5-bromo-2-fluoro-4-methoxyphenyl)methanol (4.1 g, 17.4 mmol) in anhydrous CH2Cl2 (40 mL) at 0° C. The mixture was stirred at room temperature for 3 h and poured into ice water. The pH was adjusted to 8 with saturated aqueous NaHCO3. Extractive work up with CH2Cl2 gave the title compound (4.9 g, 94.8%) as a white solid which was carried on without purification. 1H NMR (DMSO-d6, 400 MHz) δ 7.56 (d, J=8.0 Hz, 1H), 6.65 (d, J=11.6 Hz, 1H), 4.46 (s, 2H), 3.89 (s, 3H).
Name
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94.8%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.